Dynorphin A (1-13) is a member of the dynorphin family of opioid peptides, which are derived from the precursor protein prodynorphin. This peptide is notable for its potent interaction with opioid receptors, particularly the kappa-opioid receptor, and is involved in various physiological processes, including pain modulation, stress response, and mood regulation. The sequence of Dynorphin A (1-13) is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Pro-NH2, which reflects its structure as a tridecapeptide.
Dynorphin A (1-13) is primarily synthesized in the central nervous system and can be found in several brain regions, including the hypothalamus and pituitary gland. It is produced through the enzymatic cleavage of prodynorphin, which is a larger precursor protein. This peptide plays a crucial role in neurobiology and pharmacology due to its effects on pain perception and emotional states.
Dynorphin A (1-13) is classified as an endogenous opioid peptide. It belongs to a broader category of neuropeptides that exert their effects through binding to opioid receptors—specifically, it shows a high affinity for kappa-opioid receptors while also interacting with mu and delta receptors.
The synthesis of Dynorphin A (1-13) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The most common strategy involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino groups during synthesis.
Dynorphin A (1-13) has a well-defined molecular structure characterized by its sequence of amino acids. The peptide contains several key functional groups that contribute to its biological activity.
The synthesis of Dynorphin A (1-13) involves several key reactions:
The coupling efficiency can be influenced by various factors including the choice of coupling agents and resin types used during synthesis. Comparative studies have shown that different activating agents can significantly improve yields and reduce side products .
Dynorphin A (1-13) exerts its effects primarily through binding to kappa-opioid receptors located in the central nervous system. Upon binding, it activates these receptors leading to:
Studies indicate that Dynorphin A (1-13) has higher analgesic potency compared to other opioid peptides, with significant activity observed in various animal models .
Relevant data regarding stability and solubility are critical for applications in drug formulation and therapeutic use.
Dynorphin A (1-13) has several applications in scientific research:
Dynorphin A (1-13) is a truncated fragment of the endogenous opioid peptide dynorphin A, first isolated in 1979 by Goldstein et al. from porcine pituitary extracts. Its discovery emerged during the "golden era of neuropeptide discovery" in the 1970s–1980s, following the identification of enkephalins and β-endorphin [1] [5]. The name "dynorphin" (from Greek dynamis = power) reflects its exceptional potency—10-fold higher than morphine in early guinea pig ileum bioassays [1] [9]. Classified as a kappa opioid receptor (KOR) selective agonist, it belongs to the broader opioid peptide family derived from three precursors: proenkephalin (enkephalins), prodynorphin (dynorphins), and proopiomelanocortin (β-endorphin) [2] [5].
Dynorphin A (1-13) originates from the proteolytic cleavage of prodynorphin, a 254-amino-acid precursor protein encoded by the PDYN gene. Prohormone convertase 2 (PC2) processes prodynorphin into multiple bioactive peptides, including:
Table 1: Prodynorphin-Derived Peptides
Peptide | Amino Acid Sequence | Length |
---|---|---|
Dynorphin A (1-13) | YGGFGLRRIRPKL | 13-aa |
Dynorphin A (1-17) | YGGFGLRRIRPKLKWDNQ | 17-aa |
Big Dynorphin | YGGFGLRRIRPKLKWDNQKRYGGFGLRRQFKVVT | 32-aa |
Dynorphin B | YGGFGLRRQFKVVT | 13-aa |
Dynorphin A (1-13) retains the N-terminal Tyr-Gly-Gly-Phe-Leu (YGGFFL) sequence common to all opioid peptides but contains a C-terminal basic residue cluster (RRIRPKL) that enhances KOR selectivity [3] [6]. Unlike full-length dynorphin A (1-17), the truncated (1-13) form lacks the C-terminal "address" domain but maintains high receptor affinity [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: